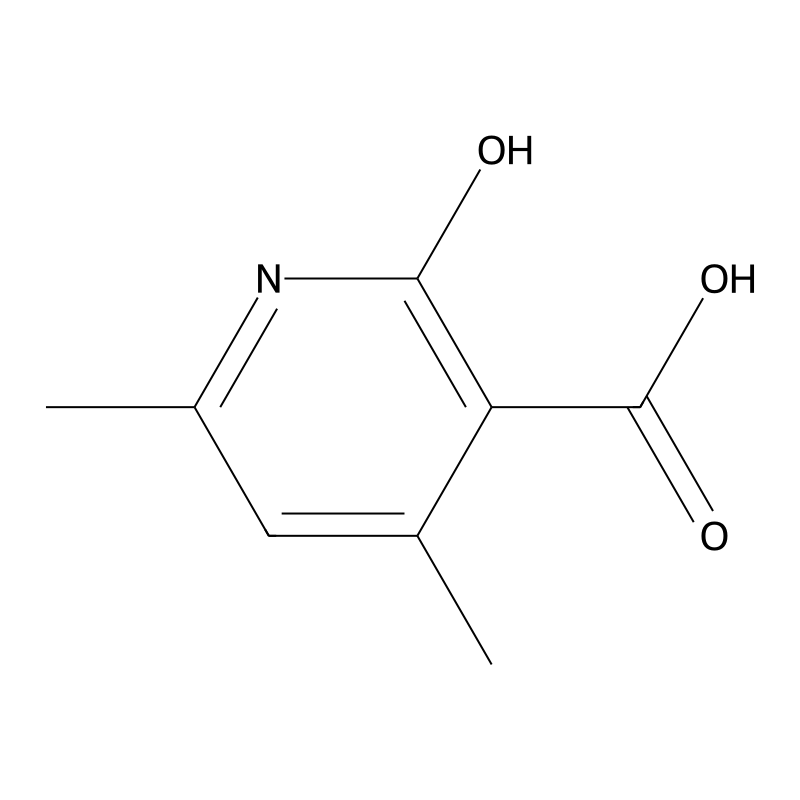2-Hydroxy-4,6-dimethylnicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
2-Hydroxy-4,6-dimethylnicotinic acid is an organic compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. It is a derivative of nicotinic acid, characterized by the presence of hydroxyl groups and methyl groups at specific positions on the pyridine ring. The compound's structure includes a pyridine ring with two methyl groups located at the 4 and 6 positions and a hydroxyl group at the 2 position, contributing to its unique chemical properties.
- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of corresponding amines or other derivatives.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
These reactions are essential for modifying the compound for various applications in pharmaceuticals and organic synthesis.
Research indicates that 2-hydroxy-4,6-dimethylnicotinic acid exhibits biological activities that may include:
- Antioxidant Properties: It can scavenge free radicals, contributing to cellular protection against oxidative stress.
- Neuroprotective Effects: Similar compounds have shown potential in protecting neurons from damage, which may be relevant in neurodegenerative diseases.
- Anti-inflammatory Activity: Some studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
Several methods exist for synthesizing 2-hydroxy-4,6-dimethylnicotinic acid:
- Starting from Nicotinic Acid: The compound can be synthesized through methylation of nicotinic acid followed by hydroxylation.
- Using Pyridine Derivatives: Chemical modifications of pyridine derivatives can lead to the formation of this compound through controlled reactions involving methylating agents and hydroxylating agents.
- Multi-step Synthesis: A combination of condensation reactions and subsequent functional group transformations can yield this compound.
These synthetic routes allow for the production of 2-hydroxy-4,6-dimethylnicotinic acid with varying degrees of purity and yield.
2-Hydroxy-4,6-dimethylnicotinic acid has several applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
- Agriculture: Potential use as a plant growth regulator or pesticide due to its effects on plant physiology.
- Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
The versatility of this compound makes it valuable in both industrial and research settings.
Studies have indicated that 2-hydroxy-4,6-dimethylnicotinic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies often focus on:
- Binding Affinity: Assessing how well it binds to specific proteins or enzymes.
- Mechanism of Action: Understanding how it affects cellular processes such as signal transduction or metabolic regulation.
These studies are crucial for evaluating its potential therapeutic uses and safety profiles.
Several compounds share structural similarities with 2-hydroxy-4,6-dimethylnicotinic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxy-6-methylnicotinic acid | Hydroxyl group at position 2; methyl group at position 6 | |
| 2-Hydroxy-4-methylnicotinic acid | Hydroxyl group at position 2; methyl group at position 4 | |
| 2,4-Dihydroxy-6-methylnicotinic acid | Two hydroxyl groups; increased polarity |
Uniqueness
The uniqueness of 2-hydroxy-4,6-dimethylnicotinic acid lies in its specific substitution pattern on the pyridine ring, which influences its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct configuration may lead to different pharmacological effects and applications in medicinal chemistry.
2-Hydroxy-4,6-dimethylnicotinic acid, also known as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a pyridine backbone substituted by hydroxyl, methyl, and carboxylic acid groups. Its structural features include:
- Molecular Formula: $$ \text{C}8\text{H}9\text{NO}_3 $$
- Molecular Weight: 167.16 g/mol
- CAS Numbers: 24667-09-2 (free acid), 39088-05-6 (amide derivative)
- IUPAC Name: 4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
| Property | Value/Description | Source |
|---|---|---|
| Synonyms | 4,6-Dimethyl-2-hydroxynicotinic acid | |
| SMILES Code | O=C(C1=C(C)C=C(C)NC1=O)O | |
| InChI Key | IBXQMVFDHWEASI-UHFFFAOYSA-N |
This compound exhibits keto-enol tautomerism, favoring the oxo-form due to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups.
Historical Development and Discovery
While direct historical records for 2-hydroxy-4,6-dimethylnicotinic acid are sparse, its synthesis aligns with methodologies developed for related nicotinic acid derivatives. Key milestones include:
- Oxidation of Pyridine Derivatives: Early methods for synthesizing nicotinic acid derivatives involved nitric acid oxidation of alkyl-substituted pyridines. For example, 2-methyl-5-ethylpyridine was oxidized to 6-methylnicotinic acid using nitric acid under pressure. Similar strategies may apply to 2-hydroxy-4,6-dimethylnicotinic acid.
- Microwave-Assisted Synthesis: Modern approaches leverage microwave irradiation, as demonstrated in the synthesis of 2-hydroxy-6-methylnicotinic acid complexes. This method reduces reaction times and improves yields.
- Coordination Chemistry: The compound’s ability to form metal complexes (e.g., with Mn(II), Co(II), Ni(II)) was explored in the 2010s, highlighting its role as a ligand in catalytic and materials science applications.
Significance in Heterocyclic Chemistry
2-Hydroxy-4,6-dimethylnicotinic acid is valued for its structural versatility and reactivity:
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








